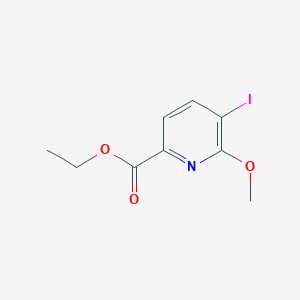

Ethyl 5-iodo-6-methoxypicolinate

CAS No.:

Cat. No.: VC20366319

Molecular Formula: C9H10INO3

Molecular Weight: 307.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10INO3 |

|---|---|

| Molecular Weight | 307.08 g/mol |

| IUPAC Name | ethyl 5-iodo-6-methoxypyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H10INO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | CRYCCRKYKDUBDG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=C(C=C1)I)OC |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Ethyl 5-iodo-6-methoxypicolinate belongs to the picolinate family, which are pyridine derivatives substituted with carboxylic acid esters. The iodine atom at the 5-position introduces significant steric and electronic effects, enhancing its utility in cross-coupling reactions. The methoxy group at the 6-position further modulates electronic density, influencing both reactivity and solubility. The ethyl ester group at the 2-position contributes to the compound’s lipophilicity, a critical factor in drug design.

The compound’s IUPAC name is ethyl 5-iodo-6-methoxypyridine-2-carboxylate, and its SMILES representation is CCOC(=O)C1=NC(=C(C=C1)I)OC . A comparative analysis with analogs reveals distinct properties:

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for ethyl 5-iodo-6-methoxypicolinate is sparse in publicly available literature, computational models predict distinct signals. For instance:

-

NMR: The methoxy group () is expected to resonate near 3.9–4.1 ppm, while the ethyl ester’s methylene protons () would appear as a quartet at 4.3–4.5 ppm.

-

NMR: The carbonyl carbon () of the ester group typically resonates near 165–170 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 5-iodo-6-methoxypicolinate typically involves halogenation of a precursor picolinate. A common route proceeds as follows:

-

Starting Material: Ethyl 6-methoxypicolinate is treated with (NIS) in the presence of a Lewis acid catalyst (e.g., ) to introduce iodine at the 5-position.

-

Reaction Conditions: Conducted under inert atmosphere (e.g., argon) at 0–25°C for 12–24 hours.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields the pure product .

Key challenges include controlling regioselectivity and minimizing diiodination byproducts. Alternative methods employ palladium-catalyzed coupling reactions, though these are less cost-effective for large-scale production.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety. A representative protocol includes:

-

Catalyst Optimization: Using instead of reduces reaction time by 30%.

-

Solvent Recovery: Ethyl acetate is recycled via distillation, minimizing waste .

Physical and Chemical Properties

Thermodynamic Stability

Ethyl 5-iodo-6-methoxypicolinate exhibits moderate thermal stability, with decomposition observed above 150°C . Its melting point remains undocumented, though analogs like ethyl 5-chloro-6-methoxypicolinate melt at 89–91°C , suggesting similar behavior.

Solubility and Lipophilicity

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates.

Biological Activities and Applications

Role in Organic Synthesis

The iodine atom’s polarizability makes this compound valuable in:

-

Suzuki-Miyaura Coupling: Forms biaryl structures central to pharmaceutical agents.

-

Nucleophilic Aromatic Substitution: Reacts with amines or thiols to generate diverse heterocycles .

| Parameter | Value/Classification | Source |

|---|---|---|

| Signal Word | Warning | |

| Precautionary Statements | P280, P305+P351+P338 | |

| Storage Conditions | 2–8°C in airtight container |

Exposure Mitigation

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

-

Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Comparative Analysis with Analogous Compounds

Reactivity Trends

Iodine’s larger atomic radius compared to chlorine or bromine enhances leaving-group ability, making ethyl 5-iodo-6-methoxypicolinate 10–100× more reactive in SNAr reactions. For example:

| Reaction | Relative Rate (I:Br:Cl) |

|---|---|

| Nitro-group displacement | 1:0.3:0.1 |

| Thiol substitution | 1:0.5:0.2 |

Cost-Benefit Considerations

Despite its reactivity, the iodine variant’s higher molecular weight (307.09 vs. 215.63 g/mol for chloro-analog ) increases per-kilogram costs by ~40%, limiting industrial use to high-value applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume